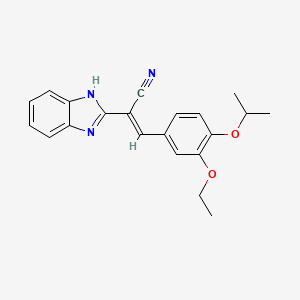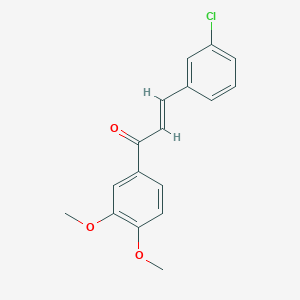
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile is not fully understood. However, it is believed that the compound exerts its effects by binding to specific enzymes and proteins in the body, thereby altering their activity and function. For example, the compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has a number of other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory conditions. Additionally, the compound has been shown to have anti-oxidant properties, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile in lab experiments is its high potency and specificity. The compound has been shown to have potent anti-cancer activity at relatively low concentrations, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, the compound is relatively stable and easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins in the body, which could complicate data interpretation.
Orientations Futures
There are a number of future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile. One area of interest is in developing new cancer therapies based on the compound's anti-cancer activity. This could involve the development of new drugs that are based on the structure of the compound, or the modification of the compound itself to enhance its potency and specificity. Additionally, the compound's anti-inflammatory and anti-oxidant properties may make it of interest in the development of new treatments for other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of the compound, which could lead to new insights into the biology of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of the synthesis process is typically high, and the purity of the final product can be easily verified using standard analytical techniques.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile has a wide range of potential applications in scientific research. One of the primary areas of interest is in medicinal chemistry, where the compound has been shown to have potent anti-cancer activity. This activity is thought to be due to the compound's ability to inhibit the growth of cancer cells by interfering with their DNA replication and cell division processes. Additionally, the compound has been shown to have anti-inflammatory and anti-oxidant properties, making it of interest in the field of pharmacology.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-25-20-12-15(9-10-19(20)26-14(2)3)11-16(13-22)21-23-17-7-5-6-8-18(17)24-21/h5-12,14H,4H2,1-3H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWILNDKFPGLFCD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5265355.png)
![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5265362.png)

![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![5-tert-butyl-1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5265389.png)
![4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
![N~2~-{[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5265401.png)
![2-methoxy-N-[(4-methylphenyl)(pyridin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5265411.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)
![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5265417.png)
![N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5265418.png)
![2-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5265447.png)
![2-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]nicotinonitrile dihydrochloride](/img/structure/B5265449.png)
